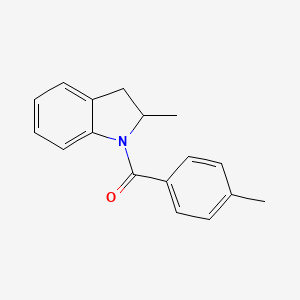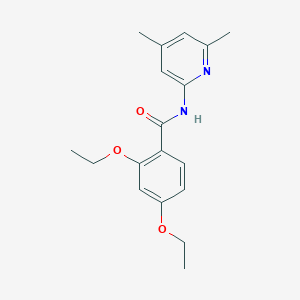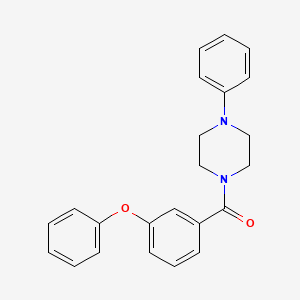![molecular formula C20H26N2O3 B5353747 4-benzyl-3-ethyl-1-{[5-(hydroxymethyl)-2-furyl]methyl}-1,4-diazepan-5-one](/img/structure/B5353747.png)
4-benzyl-3-ethyl-1-{[5-(hydroxymethyl)-2-furyl]methyl}-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-3-ethyl-1-{[5-(hydroxymethyl)-2-furyl]methyl}-1,4-diazepan-5-one, also known as Ro15-4513, is a compound that belongs to the family of benzodiazepine receptor antagonists. This compound has been widely used in scientific research due to its unique pharmacological properties.
Mécanisme D'action
4-benzyl-3-ethyl-1-{[5-(hydroxymethyl)-2-furyl]methyl}-1,4-diazepan-5-one acts as a competitive antagonist at the benzodiazepine site on the GABAA receptor. This site is located on the α and γ subunits of the receptor, and is responsible for the binding of benzodiazepine drugs. By blocking the binding of benzodiazepines to the receptor, this compound inhibits the sedative and anxiolytic effects of these drugs. This compound does not have any intrinsic activity at the GABAA receptor, and therefore does not produce any pharmacological effects on its own.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. It has been found to increase the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation. This compound has also been shown to reduce the severity of alcohol withdrawal symptoms in animal models, suggesting that it may have potential as a treatment for alcohol dependence.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-benzyl-3-ethyl-1-{[5-(hydroxymethyl)-2-furyl]methyl}-1,4-diazepan-5-one in lab experiments is its selectivity for the benzodiazepine site on the GABAA receptor. This allows researchers to study the specific role of this site in the regulation of GABAA receptor function, without the confounding effects of benzodiazepine drugs. However, one limitation of this compound is its relatively low potency compared to other benzodiazepine receptor antagonists. This can make it difficult to achieve complete blockade of the benzodiazepine site at lower concentrations.
Orientations Futures
There are several potential future directions for research on 4-benzyl-3-ethyl-1-{[5-(hydroxymethyl)-2-furyl]methyl}-1,4-diazepan-5-one. One area of interest is the role of the benzodiazepine site in the regulation of GABAA receptor function in different brain regions. Another area of potential research is the use of this compound as a tool to investigate the role of the GABAA receptor in alcohol dependence and withdrawal. Additionally, this compound may have potential as a therapeutic agent for other conditions that involve dysregulation of the GABAA receptor, such as anxiety disorders and epilepsy.
Méthodes De Synthèse
4-benzyl-3-ethyl-1-{[5-(hydroxymethyl)-2-furyl]methyl}-1,4-diazepan-5-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-(hydroxymethyl)-2-furfural with ethyl benzylacetate to form 5-(benzyl)-2-furylmethyl-1,3-dioxolane-4-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to produce 4-benzyl-3-ethyl-1-(5-hydroxymethyl-2-furylmethyl)-1,4-diazepan-5-one. Finally, the compound is purified by recrystallization to obtain this compound in high purity.
Applications De Recherche Scientifique
4-benzyl-3-ethyl-1-{[5-(hydroxymethyl)-2-furyl]methyl}-1,4-diazepan-5-one has been used extensively in scientific research to study the pharmacology of benzodiazepine receptors. It is a selective antagonist of the benzodiazepine site on the GABAA receptor, which is responsible for the sedative and anxiolytic effects of benzodiazepines. This compound has been used to investigate the role of the benzodiazepine site in the regulation of GABAA receptor function, as well as the mechanism of action of benzodiazepine drugs.
Propriétés
IUPAC Name |
4-benzyl-3-ethyl-1-[[5-(hydroxymethyl)furan-2-yl]methyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-2-17-13-21(14-18-8-9-19(15-23)25-18)11-10-20(24)22(17)12-16-6-4-3-5-7-16/h3-9,17,23H,2,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOOKCLKWKYZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)CC3=CC=C(O3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-2-piperidinyl)pyridine](/img/structure/B5353681.png)

![{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5353690.png)
![[1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-(2-phenylethyl)piperidin-3-yl]methanol](/img/structure/B5353691.png)
![8-(2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5353696.png)
![2-methoxy-N-methyl-5-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5353699.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5353708.png)


![1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-4-ol](/img/structure/B5353728.png)
![1-[(4-fluorophenyl)sulfonyl]prolyl-N~3~-methyl-beta-alaninamide](/img/structure/B5353729.png)
![1-cyclopentyl-4-(3-fluorophenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5353731.png)
![(3R*,4R*)-1-{[5-(2,3-dichlorophenyl)-2-furyl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5353732.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-5-phenyl-2,4-pentadienenitrile](/img/structure/B5353756.png)
